13-Hydroxyoctadeca-9,11-dienoic acid

PPARγ dual-luciferase reporter assay transcriptional activation

13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) is a linoleic acid-derived oxidized lipid produced by 15-lipoxygenase-mediated enzymatic oxidation and non-enzymatic radical pathways, existing as multiple stereo- and regioisomers such as 13-(Z,E)-HODE and 13-(E,E)-HODE. It serves as an endogenous ligand for peroxisome proliferator-activated receptor γ (PPARγ) and is implicated in atherosclerosis, cancer metastasis, and inflammatory signaling.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
Cat. No. B1203095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroxyoctadeca-9,11-dienoic acid
Synonyms13-HODD
13-HODE
13-hydroxy-9,11-octadecadienoic acid
13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer
13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer
13-hydroxyoctadecadienoic acid
13-LOX
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)
InChIKeyHNICUWMFWZBIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Hydroxyoctadeca-9,11-dienoic Acid (13-HODE): Regioisomer-Specific Oxidized Lipid for Targeted Biomedical Research


13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) is a linoleic acid-derived oxidized lipid produced by 15-lipoxygenase-mediated enzymatic oxidation and non-enzymatic radical pathways, existing as multiple stereo- and regioisomers such as 13-(Z,E)-HODE and 13-(E,E)-HODE [1]. It serves as an endogenous ligand for peroxisome proliferator-activated receptor γ (PPARγ) and is implicated in atherosclerosis, cancer metastasis, and inflammatory signaling [2].

Why 13-HODE Cannot Be Replaced by 9-HODE, 12-HODE, or 10-HODE for Research Applications


Hydroxyoctadecadienoic acids (HODEs) are not functionally interchangeable. The regioisomeric position of the hydroxyl group dictates PPARγ agonist potency, with 9-HODE isomers consistently exhibiting lower transcriptional activation than 10-, 12-, and 13-HODE isomers [1]. Furthermore, 9-HODE signals through the pro-inflammatory GPR132 receptor in advanced atherosclerosis, while 13-HODE primarily mediates protective PPARγ-dependent clearance mechanisms, meaning substitution could produce opposing biological outcomes [2].

Quantitative Differential Evidence for 13-Hydroxyoctadeca-9,11-dienoic Acid vs. Comparator HODEs


13-HODE Regioisomers Deliver ~3.5-Fold Higher PPARγ Transcriptional Activation Than 9-HODE in CV-1 Reporter Assays

In a dual-luciferase reporter gene assay using CV-1 cells transiently transfected with Gal4DBD/PPARγ LBD, 13-(Z,E)-HODE and 13-(E,E)-HODE at 101.2 μM increased PPARγ-driven luminescence approximately 10-fold over the negative control, whereas 9-(E,E)-HODE at the identical concentration achieved only a 6.5-fold increase [1]. The 9-(Z,E)-HODE racemic mixture exhibited cytotoxicity at 67.5 μM and higher, further limiting its usable concentration range [1]. Across all tested concentrations, 9-HODE regioisomers displayed lower agonist activity than 13-, 10-, and 12-HODE regioisomers [1]. In 3T3-L1 adipocyte differentiation, 9-(E,E)-HODE tended to decrease PPARγ-target gene expression (e.g., aP2, Adipoq) whereas 13-(E,E)-HODE significantly up-regulated aP2 [1].

PPARγ dual-luciferase reporter assay transcriptional activation

13-HODE Selectively Inhibits Classical PKC Isoenzymes (α, βI, βII) Without Affecting PKC-δ

Using whole HL60 promyeloid cells and recombinant PKC isoenzymes in an in vitro biochemical assay, 13-HODE inhibited the activity of classical PKC isoforms PKC-α, PKC-βI, and PKC-βII, while the activity of the novel isoform PKC-δ was unaffected [1]. This selective inhibition profile distinguishes 13-HODE from many conventional PKC inhibitors that broadly target multiple isoform classes. In separate studies, 13-HODE-containing diacylglycerol (13-HODE-DAG) selectively inhibited PKC-β with negligible effect on PKC-α in guinea pig epidermis, further validating isoform-level discrimination [2].

protein kinase C isoenzyme selectivity HL60 promyeloid cells

Racemic 13-HODE Uniquely Activates TRPV2 Channels Among HODE Regioisomers While Remaining TRPV1-Silent

In HEK-293 cells stably expressing rat recombinant TRPV2, calcium imaging revealed that (±)-13-HODE activated TRPV2, whereas 9(R)-HODE and 9(S)-HODE produced no detectable TRPV2 activation [1]. Simultaneously, (±)-13-HODE was almost inactive at TRPV1, in contrast to 9(S)-HODE, which activated TRPV1 (though with ~3-fold lower potency and ~75-fold lower efficacy than anandamide) [1]. All HODEs tested were very weak at desensitizing TRPV1 to capsaicin [1]. This combination of properties—TRPV2 activation with TRPV1 silence—is unique to 13-HODE among the HODE isomers examined.

TRPV2 TRPV1 calcium imaging TRP channel selectivity

Intracellular 13-HODE:15-HETE Ratio Controls Tumor Cell Adhesivity Across Multiple Human and Murine Cancer Lines

In three human and three murine tumor cell lines under basal conditions, the intracellular ratio of 13-HODE to 15-HETE correlated directly with tumor cell adhesivity to endothelial cell monolayers and underlying extracellular matrix [1]. Stimulation with the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine decreased 13-HODE synthesis, increased 15-HETE synthesis, and enhanced tumor cell adhesion [1]. Conversely, elevating intracellular cAMP enhanced 13-HODE synthesis and decreased adhesion, establishing 13-HODE as a negative regulator of adhesivity that can be pharmacologically modulated [1]. A separate study demonstrated that preincubation of endothelial cells with 13-HODE blocked tumor cell adhesion by 40% (P < 0.01) [2].

tumor cell adhesion metastasis 13-HODE:15-HETE ratio endothelial cell

13-HODE Is a Stronger Inducer of Endothelial ICAM-1 Expression Than Its Hydroperoxide Precursor 13-HPODE

In human umbilical vein endothelial cells (HUVEC), 13-HODE induced expression of intercellular adhesion molecule-1 (ICAM-1) more potently than its hydroperoxide precursor 13-HPODE [1]. While 13-HPODE induced ICAM-1 in a concentration-dependent manner up to 75 μM before becoming toxic, 13-HODE proved to be an even better inducer across the tested concentration range [1]. Unlike 13-HPODE, pretreatment with 13-HODE did not inhibit subsequent cytokine-induced ICAM-1 or E-selectin expression, indicating a distinct mode of action [1]. VCAM-1 and E-selectin were not induced by either compound when administered alone [1].

ICAM-1 endothelial adhesion molecule HUVEC 13-HPODE

Procurement-Relevant Application Scenarios for 13-Hydroxyoctadeca-9,11-dienoic Acid Based on Comparative Evidence


PPARγ Agonist Studies in Metabolic Disease and Atherosclerosis

In CV-1 dual-luciferase reporter assays, 13-HODE regioisomers activate PPARγ-driven transcription ~3.5-fold more potently than 9-HODE [1]. Researchers investigating PPARγ-dependent gene regulation in adipocyte differentiation, glucose homeostasis, or foam cell clearance in early atherosclerosis should select 13-HODE over 9-HODE to achieve higher transcriptional response amplitudes and to avoid the cytotoxic limitations of 9-(Z,E)-HODE at concentrations above 67.5 μM [1]. 13-Z,E-HODE, the enzymatically produced isoform, is particularly suitable for mimicking endogenous 15-lipoxygenase-derived signaling [1].

TRPV2-Specific Ion Channel Research Without TRPV1 Cross-Reactivity

The unique ability of (+/-)-13-HODE to activate rat TRPV2 while remaining silent at TRPV1 distinguishes it from all other commercially available HODE regioisomers [2]. Calcium imaging studies in TRPV2-expressing HEK-293 cells or DRG neurons requiring TRPV1-independent TRPV2 activation should use 13-HODE as the chemical probe of choice; 9(S)-HODE would confound results through simultaneous TRPV1 activation, and 9(R)-HODE is entirely inactive at TRPV2 [2].

Cancer Metastasis Research: Pharmacological Reduction of Tumor Cell Adhesion

In models of hematogenous metastasis, pretreating endothelial monolayers with 13-HODE reduces tumor cell adhesion by 40% (P < 0.01) [3]. This established effect makes 13-HODE a valuable tool for probing the 13-HODE:15-HETE ratio as a regulator of metastatic seeding, a mechanism not recapitulated by linoleic acid or 9-HODE [4]. Procurement for adhesion assays should specify the 13(S)-enantiomer to match the stereochemistry of endogenous tumor suppressor lipid signaling [4].

Dermatological Hyperproliferation Research: Selective PKC-β Pathway Interrogation

13-HODE selectively inhibits classical PKC isoenzymes (α, βI, βII) while sparing novel PKC-δ in both HL60 cells and guinea pig epidermis [5][6]. This profile supports the use of 13-HODE in epidermal hyperproliferation models (e.g., psoriasis research) where PKC-β is the therapeutic target and PKC-δ sparing is mechanistically desirable [6]. Broad-spectrum or pan-PKC inhibitors would not provide this isoform-level resolution.

Quote Request

Request a Quote for 13-Hydroxyoctadeca-9,11-dienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.